1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with a 2-methylcyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of biphenylamine derivatives.
Attachment of the Propanol Chain: The carbazole is then reacted with a suitable alkylating agent to introduce the propanol chain.
Substitution with 2-Methylcyclohexylamino Group: The final step involves the substitution of the hydroxyl group with the 2-methylcyclohexylamino group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: Similar structure but lacks the 2-methylcyclohexylamino group.
9-(2-Hydroxyethyl)-9H-carbazole: Another carbazole derivative with a different substitution pattern.
Carbazol-9-yl-methanol: Contains a methanol group instead of the propanol chain.
Uniqueness
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclohexylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h3-4,6-7,9-10,12-13,16-17,20,23,25H,2,5,8,11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPIWQGYLSUJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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